

Technical Guide: Lithium Dichromate in Organic Synthesis

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Compound of Interest

Compound Name: *Lithium dichromate*

Cat. No.: *B084804*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the properties and applications of **lithium dichromate**, with a focus on its role as an oxidizing agent in organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Properties of Lithium Dichromate

Lithium dichromate is a powerful oxidizing agent available in various hydration states. Its chemical properties make it a useful reagent in a range of chemical transformations. The key identifiers and molecular weights for its common forms are summarized below.

Property	Anhydrous Lithium Dichromate	Lithium Dichromate Dihydrate
Chemical Formula	$\text{Li}_2\text{Cr}_2\text{O}_7$	$\text{Li}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$
CAS Number	13843-81-7[1]	10022-48-7[2][3][4]
Molecular Weight	229.87 g/mol [5]	265.92 g/mol

Application in Organic Synthesis: Oxidation of Alcohols

A primary application of dichromate salts in organic synthesis is the oxidation of alcohols. Primary alcohols can be oxidized to aldehydes or further to carboxylic acids, while secondary alcohols are oxidized to ketones. The reaction outcome can often be controlled by manipulating the reaction conditions.

Experimental Protocol: Selective Oxidation of Benzyl Alcohol to Benzaldehyde

The following is a representative protocol for the selective oxidation of a primary alcohol, benzyl alcohol, to its corresponding aldehyde, benzaldehyde, using a dichromate salt. While this specific protocol utilizes potassium dichromate, the methodology is analogous for **lithium dichromate** due to the similar reactivity of the dichromate ion.^[1]

Materials:

- Benzyl alcohol (substrate)
- **Lithium dichromate** (oxidant)
- Sulfuric acid (catalyst)
- Acetic acid-water mixture (solvent)
- Sodium bisulfite solution (for quenching)
- Diethyl ether (extraction solvent)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

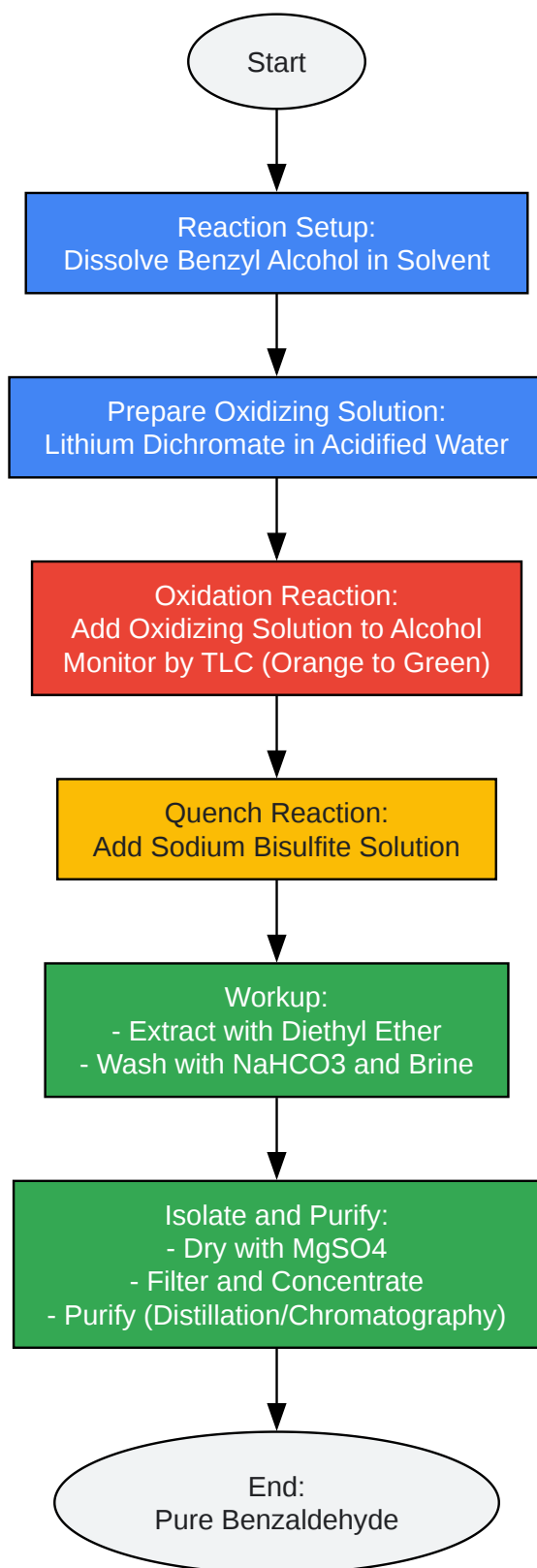
Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the benzyl alcohol in the chosen solvent.

- **Preparation of Oxidizing Solution:** In a separate beaker, carefully dissolve **lithium dichromate** in water and slowly add concentrated sulfuric acid while cooling the mixture.
- **Oxidation Reaction:** Slowly add the oxidizing solution to the stirred solution of the alcohol. The reaction is exothermic and the mixture will typically change color from orange to green, indicating the reduction of Cr(VI) to Cr(III).^{[2][3]} The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, cool the mixture to room temperature. Quench the excess oxidant by the slow addition of a saturated aqueous solution of sodium bisulfite until the orange color disappears completely.
- **Workup:** Extract the product with diethyl ether. The combined organic layers are then washed with a saturated aqueous sodium bicarbonate solution and brine.
- **Isolation and Purification:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The final product can be purified by distillation or column chromatography.

Experimental Workflow Diagram

The logical flow of the experimental protocol for the oxidation of benzyl alcohol is depicted in the diagram below.



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Caption: Workflow for the oxidation of benzyl alcohol.

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